molecular formula C11H10ClNO2 B11881109 (6-Chloro-2-methyl-1h-indol-3-yl)acetic acid CAS No. 6127-21-5

(6-Chloro-2-methyl-1h-indol-3-yl)acetic acid

Cat. No.: B11881109
CAS No.: 6127-21-5
M. Wt: 223.65 g/mol
InChI Key: CRCFIUIKYLJTBK-UHFFFAOYSA-N
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Description

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of both a chloro and a methyl group on the indole ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.

Properties

CAS No.

6127-21-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10ClNO2/c1-6-9(5-11(14)15)8-3-2-7(12)4-10(8)13-6/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

CRCFIUIKYLJTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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